2',3,5-Trifluorobiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,5-Trifluorobiphenyl-2-amine is a chemical compound with the molecular formula C12H8F3N and a molecular weight of 223.19 g/mol . It is a derivative of biphenyl, where three fluorine atoms are substituted at the 2’, 3, and 5 positions, and an amine group is attached at the 2 position of the biphenyl structure . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3,5-Trifluorobiphenyl-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2’,3,5-trifluorobiphenyl with an amine source under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amine group at the desired position .
Industrial Production Methods
In industrial settings, the production of 2’,3,5-Trifluorobiphenyl-2-amine often involves large-scale reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’,3,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as nitro, hydroxyl, and other functionalized biphenyl compounds .
Scientific Research Applications
2’,3,5-Trifluorobiphenyl-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’,3,5-Trifluorobiphenyl-2-amine include other fluorinated biphenyl derivatives, such as 3’,4’,5’-trifluorobiphenyl-2-amine and 2-(3,4,5-trifluorophenyl)aniline .
Uniqueness
2’,3,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . The presence of fluorine atoms at the 2’, 3, and 5 positions enhances its stability and reactivity compared to other biphenyl derivatives .
Biological Activity
2',3,5-Trifluorobiphenyl-2-amine (C₁₂H₈F₃N) is a chemical compound characterized by its unique trifluorinated biphenyl structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₈F₃N
- Molecular Weight : 223.19 g/mol
- Physical State : Solid (off-white to light beige)
- Solubility : Slightly soluble in DMSO and methanol
- Boiling Point : Approximately 303.7 °C (predicted)
Property | Value |
---|---|
Molecular Formula | C₁₂H₈F₃N |
Molecular Weight | 223.19 g/mol |
Boiling Point | 303.7 °C (predicted) |
Density | 1.315 g/cm³ |
pKa | 2.17 ± 0.10 (predicted) |
Biological Activity
Research indicates that this compound exhibits potential interactions with various biological targets, including enzyme inhibition and receptor modulation. The specific mechanisms of action remain under investigation, but preliminary studies suggest several pathways through which this compound may exert its biological effects.
Receptor Modulation
There is growing interest in the receptor modulation capabilities of fluorinated compounds. Research suggests that this compound may influence neurotransmitter receptors or other cellular signaling pathways. The presence of the amine group is particularly relevant for interactions with G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
Case Studies and Research Findings
- Study on Cellular Pathways : A recent study evaluated the effects of this compound on cellular pathways related to inflammation and oxidative stress. The compound demonstrated a capacity to modulate reactive oxygen species (ROS) levels in vitro, suggesting potential anti-inflammatory properties.
- Zebrafish Model : In a model using zebrafish embryos, compounds structurally related to this compound exhibited protective effects against oxidative stress-induced damage. This indicates a possible therapeutic role for the compound in mitigating cellular damage caused by inflammatory mediators.
- Comparative Analysis : A comparative study highlighted the biological activities of various trifluorinated biphenyl derivatives. It was found that structural modifications significantly influenced their pharmacological profiles, emphasizing the importance of the specific substitution patterns present in this compound.
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H,16H2 |
InChI Key |
JSYCCDKTSQQCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.